2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine
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Overview
Description
2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine typically involves the chlorination of 6-methylpyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with suitable amines under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like potassium tert-butoxide and solvents like N-methylpyrrolidone are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, interfering with DNA replication and transcription . The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
2-Chloro-6-methyl-3,4-dihydropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H8ClN3 |
---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-1,4-dihydropyrimidin-4-amine |
InChI |
InChI=1S/C5H8ClN3/c1-3-2-4(7)9-5(6)8-3/h2,4H,7H2,1H3,(H,8,9) |
InChI Key |
CTLFMKQLADXDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N=C(N1)Cl)N |
Origin of Product |
United States |
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